molecular formula C25H26N6 B11316882 2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11316882
M. Wt: 410.5 g/mol
InChI Key: RDQJGBQENZWAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the tert-butylphenyl and pyridylmethyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, organometallic reagents, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings

Properties

Molecular Formula

C25H26N6

Molecular Weight

410.5 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H26N6/c1-16-17(2)30(14-18-10-12-26-13-11-18)23-21(16)24-28-22(29-31(24)15-27-23)19-6-8-20(9-7-19)25(3,4)5/h6-13,15H,14H2,1-5H3

InChI Key

RDQJGBQENZWAOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)CC5=CC=NC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.